molecular formula C14H18O3 B14011953 Ethyl 2-ethyl-3-oxo-2-phenylbutanoate CAS No. 6623-45-6

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate

Cat. No.: B14011953
CAS No.: 6623-45-6
M. Wt: 234.29 g/mol
InChI Key: IVGNRLISYBICSC-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate is an organic compound with the molecular formula C12H14O3. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. This compound is also known by other names such as ethyl 2-phenylacetoacetate and ethyl 3-oxo-2-phenylbutanoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate can be synthesized through the esterification of benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzeneacetic acid and ethanol are combined with an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete esterification. The product is then purified through distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for enzymes, leading to the formation of various products through catalytic processes. The ester group in the compound is particularly reactive and can undergo hydrolysis, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its ester group and phenyl ring make it a versatile compound in organic synthesis and industrial applications .

Biological Activity

Ethyl 2-ethyl-3-oxo-2-phenylbutanoate is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to detail its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C14H18O3C_{14}H_{18}O_3. The compound features a ketone functional group, which is critical for its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Grignard Reaction : The reaction begins with the formation of a Grignard reagent from an appropriate halide (e.g., bromoethane) and magnesium.
  • Condensation : The Grignard reagent is then reacted with ethyl acetoacetate or similar compounds to form the desired product through condensation reactions.
  • Purification : The crude product is purified using techniques such as distillation or chromatography.

This multi-step process can yield high purity and yield when optimized properly.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism or neurotransmitter synthesis.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, facilitating interactions with intracellular targets.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Potential Precursor for Phenylacetone : Research indicates that compounds structurally related to this compound may serve as precursors for phenylacetone, a compound associated with the synthesis of amphetamines. Studies using gas chromatography-mass spectrometry (GC-MS) have demonstrated that these compounds can decompose into phenylacetone under acidic conditions, suggesting their relevance in synthetic pathways .
  • Pharmacological Applications : this compound has been explored for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases due to its structural similarity to known angiotensin-converting enzyme (ACE) inhibitors .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 3-Oxo-4-[3-(trifluoromethyl)phenyl]butanoateContains trifluoromethyl groupEnhanced lipophilicity; potential pharmaceutical applications
Methyl 3-Oxo-2-PhenylbutyrateRelated structure; potential P2P precursorKnown for conversion to amphetamines under specific conditions
Ethyl 3-Oxo-4-PyridinecarboxylateDifferent functional groupExhibits unique pharmacological properties

Properties

CAS No.

6623-45-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-ethyl-3-oxo-2-phenylbutanoate

InChI

InChI=1S/C14H18O3/c1-4-14(11(3)15,13(16)17-5-2)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

IVGNRLISYBICSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)C)C(=O)OCC

Origin of Product

United States

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